Ethyl 1-benzylazetidine-3-carboxylate

Description

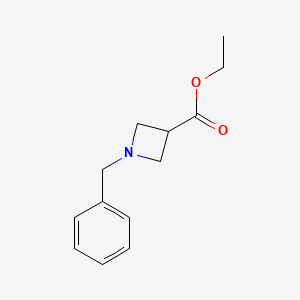

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYFFUHYLYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700124 | |

| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-30-1 | |

| Record name | Ethyl 1-(phenylmethyl)-3-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103491-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of Ethyl 1-benzylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][3] Its unique structural features, including high ring strain and a three-dimensional conformation, offer a distinct advantage in the design of novel therapeutics.[1] Incorporation of the azetidine motif can lead to enhanced metabolic stability, improved solubility, and better binding affinity to biological targets.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its therapeutic relevance.[1] The N-benzyl group, also prevalent in medicinal chemistry, can serve as a protecting group or as a key pharmacophoric element.[4] Consequently, Ethyl 1-benzylazetidine-3-carboxylate represents a valuable building block for the synthesis of a diverse range of potentially bioactive compounds.[5][6]

Synthesis and Purification

While a specific protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate is not extensively documented, two primary and chemically sound strategies can be proposed based on established organic chemistry principles: Fischer-Speier esterification of the corresponding carboxylic acid and N-benzylation of the parent ester.

Proposed Synthetic Route: Fischer-Speier Esterification

This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[7][8][9]

Reaction Scheme:

Caption: Proposed Fischer-Speier esterification of 1-benzylazetidine-3-carboxylic acid.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Purification Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield the purified Ethyl 1-benzylazetidine-3-carboxylate.

-

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted and expected outcomes from various analytical techniques.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the product.

Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted for optimal separation.

-

Visualization:

-

UV light (254 nm) for quenching spots.

-

Staining with a potassium permanganate solution or iodine vapor.

-

The product, being more polar than the starting materials in some synthetic routes, is expected to have a lower Rf value.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.15 | q | 2H | -O-CH₂-CH₃ |

| ~3.65 | s | 2H | -N-CH₂-Ph |

| ~3.50 | t | 2H | Azetidine ring protons (H2, H4) |

| ~3.30 | t | 2H | Azetidine ring protons (H2, H4) |

| ~3.10 | m | 1H | Azetidine ring proton (H3) |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~138 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~61 | -O-CH₂-CH₃ |

| ~58 | -N-CH₂-Ph |

| ~55 | Azetidine ring carbons (C2, C4) |

| ~35 | Azetidine ring carbon (C3) |

| ~14 | -O-CH₂-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2800 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1200-1100 | Strong | C-O stretch (ester) |

| ~1150-1050 | Medium | C-N stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak [M]⁺ at m/z = 219 is expected. Key fragmentation patterns would likely involve:

-

Loss of the ethyl group (-CH₂CH₃): leading to a fragment at m/z = 190.

-

Loss of the ethoxy group (-OCH₂CH₃): resulting in a fragment at m/z = 174.

-

Loss of the entire ester group (-COOCH₂CH₃): giving a fragment at m/z = 146.

-

Formation of the benzyl cation or tropylium ion: a prominent peak at m/z = 91 due to cleavage of the bond between the benzyl group and the azetidine nitrogen.

-

Cleavage of the azetidine ring.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl benzoylacetate(94-02-0) 1H NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Spectroscopic Profile of Ethyl 1-Benzylazetidine-3-carboxylate: A Technical Guide

Introduction

Ethyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, substituted with a flexible benzyl group and an ethyl ester functional group, presents a unique scaffold for the design of novel therapeutic agents. The azetidine ring system is a recurring motif in a number of biologically active molecules, valued for its ability to impart conformational constraint and serve as a bioisosteric replacement for other cyclic and acyclic structures. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological contexts.

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1-benzylazetidine-3-carboxylate. The interpretations herein are based on established principles of spectroscopy and comparative data from structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar molecular entities.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting its spectral data. Ethyl 1-benzylazetidine-3-carboxylate comprises three key structural components: the N-benzyl group, the azetidine ring, and the ethyl carboxylate moiety. Each of these imparts characteristic signals in the various spectroscopic techniques discussed below.

Figure 1: Molecular Structure of Ethyl 1-benzylazetidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of ethyl 1-benzylazetidine-3-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol (Typical)

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 1-benzylazetidine-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) | The five protons of the monosubstituted benzene ring are expected to resonate in this region. Due to similar chemical environments, they often appear as a complex multiplet.[1] |

| ~4.15 | Quartet | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl group. |

| ~3.60 | Singlet | 2H | N-CH₂ -Ph | The benzylic protons are adjacent to the nitrogen atom and are expected to appear as a singlet, as there are no adjacent protons to couple with. |

| ~3.50-3.70 | Multiplet | 1H | Azetidine C3-H | This methine proton is deshielded by the adjacent ester group and the nitrogen atom. It will likely appear as a multiplet due to coupling with the C2 and C4 protons of the azetidine ring. |

| ~3.20-3.40 | Multiplet | 4H | Azetidine C2-H & C4-H | The methylene protons on the azetidine ring are adjacent to the nitrogen atom and will likely appear as overlapping multiplets due to coupling with the C3 proton. |

| ~1.25 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol (Typical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears in this characteristic downfield region.[1] |

| ~138 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzyl methylene group. |

| ~129 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~128 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~127 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~61 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~60 | N-C H₂-Ph | The benzylic carbon, adjacent to the nitrogen atom. |

| ~55 | Azetidine C 2 & C 4 | The methylene carbons of the azetidine ring, adjacent to the nitrogen. |

| ~35 | Azetidine C 3 | The methine carbon of the azetidine ring, attached to the ester group. |

| ~14 | O-CH₂-C H₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Typical)

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The instrument software will perform the Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030 | Medium | C-H stretch (Aromatic) | Characteristic stretching vibration of C-H bonds on the phenyl ring. |

| ~2980 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of C-H bonds in the azetidine ring, benzyl methylene, and ethyl groups. |

| ~1735 | Strong | C=O stretch (Ester) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated ester. |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1180 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group. |

| ~1100 | Medium | C-N stretch (Aliphatic) | The stretching vibration of the C-N bonds within the azetidine ring and the benzyl group. |

| ~740, ~700 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol (Typical)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data (ESI+)

-

Molecular Ion (M+H)⁺: The expected protonated molecular ion would be observed at m/z 220.13.

-

Key Fragmentation Pathways:

Figure 2: Predicted Fragmentation Pathways for Ethyl 1-benzylazetidine-3-carboxylate.

A prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion at m/z 91. Another expected fragmentation is the loss of the ethyl group from the ester, resulting in an ion at m/z 191. Loss of the entire ethoxycarbonyl group would lead to a fragment at m/z 147.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of ethyl 1-benzylazetidine-3-carboxylate. The predicted ¹H and ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are corroborated by data from analogous structures. Researchers can utilize this guide to confirm the identity and purity of their synthesized material, and as a foundational reference for further studies involving this versatile chemical entity. It is important to note that while these predictions are based on sound scientific principles, minor variations in experimental conditions and the specific instrumentation used may result in slight deviations in the observed spectral data.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzylazetidine-3-carboxylate

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, largely dictated by considerable ring strain (approx. 25.4 kcal/mol), position it as a valuable building block.[1] This inherent strain makes the azetidine ring more stable and easier to handle than the corresponding aziridine, yet more reactive than the five-membered pyrrolidine ring, offering a unique balance for chemical functionalization.[1][2]

Incorporating the sp³-rich, conformationally rigid azetidine scaffold into drug candidates can lead to marked improvements in key pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3] Ethyl 1-benzylazetidine-3-carboxylate is a key exemplar of this class, serving as a versatile intermediate in the synthesis of more complex bioactive molecules. The benzyl group provides a lipophilic handle and steric bulk, while the ethyl carboxylate offers a site for further chemical modification. A thorough understanding of its physicochemical properties is therefore paramount for researchers in drug design, process chemistry, and formulation science.

This guide provides a comprehensive analysis of the core physicochemical attributes of Ethyl 1-benzylazetidine-3-carboxylate, outlines robust experimental protocols for their determination, and offers expert insights into the rationale behind these methodologies.

Compound Identification and Structural Attributes

A precise characterization begins with unambiguous identification. Ethyl 1-benzylazetidine-3-carboxylate is defined by the following identifiers and structural features.

| Property | Value | Source |

| CAS Number | 103491-30-1 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO₂ | [4][5] |

| Molecular Weight | 219.28 g/mol | [4] |

| SMILES | O=C(C1CN(CC2=CC=CC=C2)C1)OCC | [4][5] |

| Structure |  |

The structure features a tertiary amine within the strained azetidine ring, an ethyl ester functional group, and an N-benzyl substituent. These components collectively dictate its physical and chemical behavior, from its basicity and lipophilicity to its stability and handling requirements. Recommended storage conditions are sealed in a dry environment at 2-8°C to maintain chemical integrity.[4]

Core Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Predicted/Comparative Value | Rationale & Comparative Insights |

| Physical State | Liquid or low-melting solid | The related compound, Ethyl 1-benzyl-pyrrolidine-3-carboxylate (a five-membered ring analog), is a liquid.[6] The parent acid, 1-Benzylazetidine-3-carboxylic acid, is a solid.[7] Esterification typically lowers the melting point. |

| Boiling Point | > 270 °C (at 760 mmHg) | Direct data is unavailable. For comparison, Ethyl benzoylacetate, with a similar molecular weight, has a boiling point of 265-270 °C.[8] The presence of the benzyl and azetidine groups would likely result in a higher boiling point. |

| Melting Point | Not available | No direct or analogous data found. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate); sparingly soluble in water. | The molecule possesses both polar (ester, tertiary amine) and non-polar (benzyl group, ethyl chain) regions. The related hydrochloride salt of Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate is soluble in methanol. General principles suggest good solubility in common organic solvents used in synthesis.[9] |

| Lipophilicity (logP) | Estimated: 2.0 - 2.5 | The calculated XLogP3 for the closely related Ethyl 1-BOC-azetidine-3-carboxylate is 1.1.[10] The benzyl group is significantly more lipophilic than a BOC group, suggesting a higher logP. For context, Benzyl 3-methylazetidine-1-carboxylate has a calculated LogP of 2.27.[11] |

| Basicity (pKa) | Estimated: 7.0 - 8.5 (for the conjugate acid) | The pKa of the azetidine nitrogen is a critical parameter. While no experimental value exists for this compound, typical aliphatic amines have conjugate acid pKa values in the range of 9-11.[12] However, the ring strain of the azetidine and potential electronic effects from the ester could lower this value. The determination via potentiometric titration is essential for accurate characterization. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the empirical determination of the key properties of Ethyl 1-benzylazetidine-3-carboxylate.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), which is a key indicator of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of Ethyl 1-benzylazetidine-3-carboxylate into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow vs. temperature plot. The peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Lipophilicity (logP) via Reverse-Phase HPLC (RP-HPLC)

Rationale: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The RP-HPLC method correlates a compound's retention time with its logP value by using a series of known standards.

Methodology:

-

Standard Preparation: Prepare a series of standard compounds with known logP values spanning the expected range (e.g., 1.0 to 3.0). Dissolve each standard in the mobile phase to a concentration of ~1 mg/mL.

-

Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 1-benzylazetidine-3-carboxylate in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (due to the benzyl group).

-

Column Temperature: 25°C.

-

-

Calibration Curve: Inject each standard and record its retention time (tᵣ). Plot the known logP values of the standards against their corresponding log(k), where k = (tᵣ - t₀) / t₀. (t₀ is the column dead time).

-

Sample Analysis: Inject the sample of Ethyl 1-benzylazetidine-3-carboxylate and record its retention time.

-

Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured retention time.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 103491-30-1|Ethyl 1-benzylazetidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. Ethyl 1-benzyl-pyrrolidine-3-carboxylate AldrichCPR 5747-92-2 [sigmaaldrich.com]

- 7. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. chemscene.com [chemscene.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Ethyl 1-benzylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the various heterocyclic systems, small, strained rings have garnered considerable attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1] Its inherent ring strain and three-dimensional character offer a compelling alternative to more traditional, flexible linkers and saturated rings, often leading to enhanced binding affinity, improved solubility, and favorable pharmacokinetic profiles.[1] The incorporation of the azetidine ring can significantly influence the overall topology of a molecule, enabling precise spatial orientation of pendant functional groups for optimal interaction with biological targets. Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1] This guide focuses on a key exemplar of this chemical class, Ethyl 1-benzylazetidine-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in the development of next-generation therapeutics.

Core Compound Profile: Ethyl 1-benzylazetidine-3-carboxylate

Ethyl 1-benzylazetidine-3-carboxylate (CAS No: 103491-30-1) is a synthetically versatile building block that combines the key features of the azetidine core with a readily modifiable ester functionality and a protective benzyl group on the nitrogen atom. The benzyl group serves as a common protecting group in organic synthesis, which can be removed under various conditions to allow for further functionalization of the azetidine nitrogen. The ethyl ester at the 3-position provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol, thus opening avenues for the creation of diverse chemical libraries for drug screening.

| Property | Value | Source |

| CAS Number | 103491-30-1 | N/A |

| Molecular Formula | C₁₃H₁₇NO₂ | N/A |

| Molecular Weight | 219.28 g/mol | N/A |

| IUPAC Name | ethyl 1-benzylazetidine-3-carboxylate | N/A |

| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)C(=O)OCC | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 1-benzylazetidine-3-carboxylate can be logically approached through the N-benzylation of a pre-formed ethyl azetidine-3-carboxylate precursor. This strategy is efficient as it builds upon a commercially available or readily synthesized azetidine core.

Proposed Synthetic Workflow

Caption: Synthetic workflow for Ethyl 1-benzylazetidine-3-carboxylate.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 1-benzylazetidine-3-carboxylate via N-alkylation of ethyl azetidine-3-carboxylate.

Materials:

-

Ethyl azetidine-3-carboxylate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Free Base: To a solution of ethyl azetidine-3-carboxylate hydrochloride in dichloromethane, add an excess of a suitable base such as triethylamine or saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of ethyl azetidine-3-carboxylate. The rationale here is to deprotonate the secondary amine to make it nucleophilic for the subsequent alkylation.

-

N-Alkylation Reaction: Dissolve the obtained ethyl azetidine-3-carboxylate in anhydrous acetonitrile or DMF. Add 1.5 to 2.0 equivalents of a mild base like potassium carbonate. To this stirred suspension, add 1.1 equivalents of benzyl bromide dropwise at room temperature. The choice of a slight excess of benzyl bromide ensures complete consumption of the starting azetidine.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This is a critical step to prevent the formation of quaternary ammonium salts from over-alkylation.

-

Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The causality behind filtration is the removal of the insoluble base and the bromide salt formed during the reaction.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This step is designed to remove any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1-benzylazetidine-3-carboxylate as a pure compound. This final purification step is essential to obtain the product with high purity, which is crucial for subsequent applications and analytical characterization.

Spectroscopic Characterization

The structural elucidation of Ethyl 1-benzylazetidine-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.20-7.40 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.60 (s, 2H, NCH₂Ph), 3.40-3.60 (m, 2H, azetidine-H), 3.20-3.40 (m, 2H, azetidine-H), 3.00-3.20 (m, 1H, azetidine-H), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃). |

| ¹³C NMR | δ (ppm) in CDCl₃: 173.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 62.0 (OCH₂CH₃), 60.5 (NCH₂Ph), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH), 14.0 (OCH₂CH₃).[2][3] |

| FT-IR | ν (cm⁻¹): ~2980 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1450, ~1495 (C=C stretch, aromatic), ~1180 (C-O stretch, ester), ~700, ~740 (C-H bend, aromatic). |

| Mass Spec (ESI+) | m/z: 220.13 [M+H]⁺, 242.11 [M+Na]⁺. |

Applications in Medicinal Chemistry

Ethyl 1-benzylazetidine-3-carboxylate is a valuable intermediate for the synthesis of a wide array of biologically active molecules. The azetidine ring can act as a rigid scaffold to present substituents in a defined spatial orientation, which is crucial for optimizing interactions with protein targets.

Potential Therapeutic Areas:

-

CNS Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for developing ligands for central nervous system (CNS) receptors and transporters. By modifying the ester group and the benzyl substituent, libraries of compounds can be generated to probe structure-activity relationships for targets such as dopamine transporters, serotonin receptors, and GABA receptors.

-

Anticancer Agents: The azetidine moiety has been incorporated into various anticancer agents.[4] For instance, derivatives of 1-benzylazetidine-3,3-dicarboxylate have been explored as ligands in platinum-based anticancer complexes.[4] Ethyl 1-benzylazetidine-3-carboxylate can serve as a precursor to such di-acid derivatives.

-

Antimicrobial Agents: The unique structural features of azetidines can be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms. The ester functionality can be converted to various amides or other functional groups to interact with bacterial or viral targets.

Illustrative Structure-Activity Relationship (SAR) Concept

Caption: Conceptual SAR exploration based on the core scaffold.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

References

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Available at: https://jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

1-Benzylazetidine-3-carboxylic acid. PubChem. Available at: [Link]

-

Zhang, J., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(2), 246-256. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

FT-IR spectrum of the ethyl.... ResearchGate. Available at: [Link]

-

Ethyl benzoylacetate. NIST WebBook. Available at: [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. PMC. Available at: [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... ResearchGate. Available at: [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]

-

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

CID 161290137. PubChem. Available at: [Link]

-

Ethyl 2 3 nitrobenzylidene hydrazine 1 carboxylate. mzCloud. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 4. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Benzylazetidine-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the known hazards and essential safety precautions for 1-Benzylazetidine-3-carboxylic acid (CAS No: 94985-27-0). As a valuable building block in medicinal chemistry, its unique azetidine core makes it a key intermediate in the synthesis of novel therapeutic agents.[1] A thorough understanding and implementation of rigorous safety protocols are paramount to mitigate risks for laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile & Physicochemical Properties

1-Benzylazetidine-3-carboxylic acid is a solid organic compound.[2] Its physical properties are critical for understanding its potential for aerosolization and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder (typical) | [5] |

| Boiling Point | 327.5°C at 760 mmHg | [2] |

| Flash Point | 151.9 ± 25.9 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are related to its irritant properties and the potential for respiratory exposure as a fine powder. While comprehensive toxicological data for this specific molecule is limited, the GHS classification provides a clear framework for risk assessment.[6]

GHS Classification

Based on available safety data sheets, 1-Benzylazetidine-3-carboxylic acid is classified as follows:

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation.[2][7] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[2][7] |

The designated signal word for this compound is Warning .[2][7]

Toxicological Narrative & Mechanistic Insights

The observed hazards are consistent with the chemical nature of the compound.

-

Dermal and Ocular Irritation: The carboxylic acid moiety contributes to the compound's potential to act as a chemical irritant upon contact with skin and eyes. Prolonged or repeated contact can disrupt the lipid barrier of the skin, leading to redness and inflammation.[5]

-

Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these fine particles can lead to irritation of the nose, throat, and lungs.[2][5]

-

Potential for Uncharacterized Toxicity: It is crucial to acknowledge that the toxicological properties of many research chemicals, including this one, have not been fully investigated.[6] Many carboxylic acid-containing drugs are known to be associated with idiosyncratic drug toxicity, potentially through the formation of reactive metabolites like acyl glucuronides or acyl Coenzyme A (CoA) conjugates.[8][9] Although this has not been demonstrated for 1-Benzylazetidine-3-carboxylic acid specifically, this potential underscores the necessity of a precautionary approach to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted in a well-ventilated area.[2][10] A certified chemical fume hood or a powder containment hood (ventilated balance enclosure) is mandatory to prevent the inhalation of dust.[11]

-

Process Enclosure: For larger-scale operations, the use of process enclosures or glove boxes should be considered to fully contain the material.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before use. Use proper removal technique to avoid self-contamination. For extended work, consider double-gloving.[6][12] |

| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 certified) or chemical safety goggles. | Goggles are required when there is a splash hazard. A face shield may be necessary for larger quantities or when vigorous mixing is involved.[11][12][13] |

| Body Protection | Laboratory coat. | A fully-buttoned lab coat keeps the powder off personal clothing. For tasks with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.[11][12] |

| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Required when engineering controls are insufficient or during spill cleanup. Use should be part of a formal respiratory protection program that includes fit-testing and training.[11][14] |

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, validated protocol is the cornerstone of safe laboratory practice.

Pre-Handling Risk Assessment

Before any work begins, perform a risk assessment specific to the planned experiment. Consider the quantity of material being used, the potential for dust generation, and the compatibility with other reagents.

Step-by-Step Handling Protocol

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment before retrieving the chemical.

-

PPE Donning: Put on all required PPE as specified in Section 3.2.

-

Chemical Retrieval: Retrieve the container from its designated storage location. Ensure the container is tightly sealed and the exterior is clean before bringing it into the work area.

-

Weighing and Transfer: Perform all weighing and transfer operations within the fume hood or a ventilated balance enclosure to contain any dust. Use non-sparking tools to handle the solid.[2] Avoid actions that could generate dust clouds, such as dropping material from a height.

-

Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to minimize splashing and aerosolization.

-

Post-Handling Decontamination: After use, securely close the primary container. Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

-

Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, etc.) in a clearly labeled hazardous waste container.[15]

-

PPE Doffing: Remove PPE in the correct order (gloves first) to prevent cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][7]

Storage Requirements

To maintain chemical integrity and prevent accidental exposure, store 1-Benzylazetidine-3-carboxylic acid according to these conditions:

-

Container: Store in a tightly closed, properly labeled container.[2][11]

-

Environment: Keep in a dry, cool, and well-ventilated place.[2][11]

-

Security: The storage area should be locked or otherwise secured to restrict access.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[11][13]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[2][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][7][13] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13] |

| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][11] |

Spill Response Protocol

This protocol applies to small spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.

-

Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess: Ensure ventilation is adequate (fume hood is operational). If the spill is outside a hood, evacuate the area.

-

Protect: Don all necessary PPE, including an N95 respirator, goggles, lab coat, and double gloves.

-

Contain & Clean: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[5] Carefully sweep or wipe up the material, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[11][15]

-

Decontaminate: Clean the spill area with soap and water or another suitable cleaning agent.

-

Report: Report the incident to the laboratory supervisor or institutional safety office as required.

Below is a diagram illustrating the logical flow for responding to a small chemical spill.

Caption: Workflow for small chemical spill response.

Waste Disposal

All waste contaminated with 1-Benzylazetidine-3-carboxylic acid, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[2][15] Do not dispose of this material down the drain or in regular trash.[5][15]

Conclusion

1-Benzylazetidine-3-carboxylic acid is a compound with moderate, manageable hazards. Its primary risks—irritation to the skin, eyes, and respiratory tract—can be effectively mitigated through the consistent application of the principles outlined in this guide. By prioritizing engineering controls, rigorously adhering to PPE standards, and following established handling protocols, researchers can safely utilize this important chemical intermediate to advance their scientific objectives.

References

-

Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). New Jersey Department of Health. Retrieved from [Link]

-

MSDS of 1-Methylazetidine-3-carboxylic acid. (2018, November 28). Capot Chemical Co., Ltd. Retrieved from [Link]

-

1-Benzylazetidine-3-carboxylic acid | C11H13NO2. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

1-Benzyl-azetidine-3-carboxylic Acid, 36476-87-6. (n.d.). IndiaMART. Retrieved from [Link]

-

Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

-

Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]

-

Bailey, M. J., & Dickinson, R. G. (2003). The structural chemistry of the reactive metabolites of carboxylic acid drugs. Chemical Research in Toxicology, 16(5), 581-594. Retrieved from [Link]

-

3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Lempainen, J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2269-2277. Retrieved from [Link]

-

1-Benzyl-Azetidine-3-Carboxylic Acid. (n.d.). IndiaMART. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. indiamart.com [indiamart.com]

- 4. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. peptide.com [peptide.com]

- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 13. fishersci.com [fishersci.com]

- 14. gerpac.eu [gerpac.eu]

- 15. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 1-benzylazetidine-3-carboxylate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly sought after due to their unique ability to impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] This protocol details a reliable N-alkylation strategy starting from the commercially available Ethyl azetidine-3-carboxylate hydrochloride. We emphasize the rationale behind key procedural steps, ensuring the protocol is not only reproducible but also understandable and adaptable for researchers. The guide includes reagent quantification, a detailed workflow, purification methods, and characterization data, making it suitable for professionals in synthetic chemistry and pharmaceutical development.

Introduction and Scientific Background

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1] Its inherent ring strain and rigid, three-dimensional structure distinguish it from less strained rings like pyrrolidines or more reactive aziridines.[2] Incorporating an azetidine ring can significantly enhance a molecule's pharmacokinetic profile, making it an attractive component in the development of novel therapeutics for a range of diseases, including central nervous system disorders and cancer.[1]

Ethyl 1-benzylazetidine-3-carboxylate serves as a key intermediate for introducing this desirable scaffold. The N-benzyl group acts as a stable protecting group that can also be removed under hydrogenolysis conditions if further functionalization at the nitrogen is required. The ethyl ester at the 3-position provides a handle for various chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

This protocol describes a direct and efficient synthesis via a nucleophilic substitution (SN2) reaction. The secondary amine of Ethyl azetidine-3-carboxylate acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The choice of a suitable base and solvent is critical for achieving high yield and purity, as will be detailed in the protocol.

Reaction Scheme and Mechanism

The synthesis proceeds via a standard N-alkylation mechanism. Ethyl azetidine-3-carboxylate hydrochloride is first neutralized and deprotonated by a base (potassium carbonate) to generate the free, nucleophilic secondary amine. This amine then attacks benzyl bromide in an SN2 fashion to form the desired product and a bromide salt byproduct.

Scheme 1: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate

Caption: N-benzylation of Ethyl azetidine-3-carboxylate using benzyl bromide and potassium carbonate in acetonitrile.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | 165.62 | AChemBlock, AiFChem |

| Benzyl bromide | 100-39-0 | 171.04 | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Fisher Scientific |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals |

| Hexanes | 110-54-3 | 86.18 | VWR Chemicals |

| Brine (Saturated NaCl solution) | N/A | N/A | Lab-prepared |

| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Sigma-Aldrich |

| Silica gel, 230-400 mesh | 63231-67-4 | 60.08 | SiliCycle Inc. |

Reagent Quantification Table

| Reagent | Amount (mmol) | Equivalents | Mass / Volume |

| Ethyl azetidine-3-carboxylate HCl | 10.0 | 1.0 | 1.66 g |

| Benzyl bromide | 11.0 | 1.1 | 1.25 mL (1.88 g) |

| Potassium carbonate (K₂CO₃) | 25.0 | 2.5 | 3.46 g |

| Acetonitrile (MeCN) | N/A | N/A | 50 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl azetidine-3-carboxylate hydrochloride (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

-

Add 50 mL of anhydrous acetonitrile.

-

Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the ester. Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen, making it nucleophilic.[3] Using more than two equivalents ensures complete neutralization and deprotonation. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

-

-

Addition of Alkylating Agent:

-

With vigorous stirring, add benzyl bromide (1.25 mL, 11.0 mmol) to the suspension dropwise at room temperature.

-

Safety Note: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting material.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate (~10 mL).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.[4]

-

Rationale: This filtration step removes the bulk of inorganic byproducts, simplifying the subsequent purification.

-

-

Liquid-Liquid Extraction:

-

Dissolve the crude oil in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Rationale: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.[5]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Ethyl 1-benzylazetidine-3-carboxylate as a colorless to pale yellow oil.

-

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Caption: Workflow for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate.

Expected Results and Characterization

-

Yield: 75-90%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -NCH₂Ph), 3.60 (t, J = 7.8 Hz, 2H, azetidine-H), 3.35-3.25 (m, 1H, azetidine-H), 3.20 (t, J = 7.8 Hz, 2H, azetidine-H), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.5, 138.0, 128.8, 128.3, 127.2, 62.5, 60.8, 56.0, 34.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₈NO₂ [M+H]⁺: 220.13; found: 220.13.

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly.[6]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Ensure the temperature is maintained at 60 °C. |

| Inactive reagents (e.g., wet solvent/base). | Use freshly opened anhydrous solvents and ensure the potassium carbonate is dry. | |

| Low Yield | Loss of product during work-up or purification. | Ensure complete extraction from the aqueous layer. Be careful during column chromatography to avoid mixing fractions. |

| Side reactions (e.g., over-alkylation). | Avoid a large excess of benzyl bromide. The use of 1.1 equivalents is generally sufficient. | |

| Product Contamination | Incomplete removal of starting material or benzyl bromide. | Optimize column chromatography; a shallower gradient may be needed for better separation. A water wash helps remove the KBr salt. |

Conclusion

This application note details a validated and efficient protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate. By explaining the chemical principles behind each step, this guide empowers researchers to reliably produce this key intermediate for applications in drug discovery and medicinal chemistry. The straightforward procedure, use of readily available reagents, and high expected yield make this method a valuable addition to the synthetic chemist's toolkit.

References

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Synthesis of azetidine derivatives.

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

-

1-Benzylazetidine-3-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

-

Singh, I., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Park, C. H., & Lee, H. Y. (2004). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Kumar, G. S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Available at: [Link]

-

Protti, S., et al. (2016). Smooth Photocatalyzed Benzylation of Electrophilic Olefins via Decarboxylation of Arylacetic Acids. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Sharma, P., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 1-benzylazetidine-3-carboxylate as a Versatile Scaffold in Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their inherent ring strain and non-planar, sp³-rich character impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the azetidine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it an attractive scaffold for the development of novel therapeutics.[1] Ethyl 1-benzylazetidine-3-carboxylate, in particular, serves as a versatile building block, offering multiple points for chemical modification to explore a wide chemical space and generate libraries of potential drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of ethyl 1-benzylazetidine-3-carboxylate as a central scaffold in medicinal chemistry. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.

Part 1: Synthesis of the Ethyl 1-benzylazetidine-3-carboxylate Scaffold

The synthesis of ethyl 1-benzylazetidine-3-carboxylate can be efficiently achieved through a two-step process starting from the commercially available azetidine-3-carboxylic acid. This process involves N-benzylation followed by esterification.

Protocol 1: Synthesis of 1-benzylazetidine-3-carboxylic acid

This protocol details the N-alkylation of azetidine-3-carboxylic acid with benzyl bromide.

Materials:

-

Azetidine-3-carboxylic acid

-

Benzyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of acetonitrile and water, add sodium bicarbonate (3.0 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylazetidine-3-carboxylic acid.[2]

Protocol 2: Fischer Esterification to Ethyl 1-benzylazetidine-3-carboxylate

This protocol describes the acid-catalyzed esterification of 1-benzylazetidine-3-carboxylic acid with ethanol.[3][4]

Materials:

-

1-benzylazetidine-3-carboxylic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Ethyl acetate

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-benzylazetidine-3-carboxylate.

Part 2: Derivatization Strategies for Library Synthesis

The ethyl 1-benzylazetidine-3-carboxylate scaffold offers three primary points for diversification: the ethyl ester, the azetidine nitrogen, and the azetidine ring itself.

A. Modification of the Carboxylate Group

The ethyl ester can be readily converted into a variety of other functional groups, most notably amides, which are prevalent in bioactive molecules.

This is a prerequisite for many subsequent modifications. Alkaline hydrolysis is generally preferred as it is irreversible.[5][6]

Materials:

-

Ethyl 1-benzylazetidine-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-benzylazetidine-3-carboxylic acid.

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents.[7][8]

Materials:

-

1-benzylazetidine-3-carboxylic acid

-

Amine of choice (1.1 eq)

-

HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

-

In a separate vial, dissolve HATU (1.1 eq) in DMF or DCM and add it to the reaction mixture. Alternatively, add HOBt (1.2 eq) followed by EDC (1.2 eq).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

B. Modification at the Azetidine Nitrogen

The benzyl group on the nitrogen serves as a useful protecting group that can be removed to allow for further functionalization.

This is a clean and efficient method for removing the benzyl group.[9]

Materials:

-

Ethyl 1-benzylazetidine-3-carboxylate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain ethyl azetidine-3-carboxylate.

The resulting secondary amine can then be functionalized via N-alkylation, N-arylation, or acylation using standard procedures.

C. Reduction of the Ethyl Ester

The ester functionality can be reduced to a primary alcohol, providing another point for diversification.

Materials:

-

Ethyl 1-benzylazetidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Zinc chloride (ZnCl₂)[10]

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ethyl acetate.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol.

Part 3: Applications in Drug Discovery

The ethyl 1-benzylazetidine-3-carboxylate scaffold and its derivatives have potential applications in various therapeutic areas, drawing parallels from the activities of other substituted azetidines.

A. Azetidines as Carboxylic Acid Bioisosteres

The azetidine-3-carboxylic acid moiety can be considered a bioisostere for other amino acids or carboxylic acid-containing fragments in known pharmacophores. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[11][12]

B. Potential as Enzyme Inhibitors